4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxochromen (a type of coumarin), a pyridine ring, and a sulfanyl group. Coumarins are a type of benzopyrone, several derivatives of which are found in nature . They have been shown to exhibit a wide range of biological activities, including antitumorial, anti-inflammatory, and antiviral effects .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques can provide detailed information about the structure and connectivity of the atoms in the molecule.Scientific Research Applications
Synthesis and Structural Analysis
A significant application of the compound involves its synthesis and structural characterization. Bondarenko et al. (2016) detailed the synthesis of derivatives of this compound through a domino reaction. The process involves reactions of 4-chloromethyl-5-hydroxycoumarin with substituted 2-thioxopyridine-3-carbonitriles, leading to the formation of a novel heterocyclic system. This synthesis highlights the compound's role in creating complex molecular structures (Bondarenko et al., 2016).
Potential Biological Activities
The compound and its derivatives also exhibit potential biological activities. Abdelriheem et al. (2015) synthesized various derivatives, including the focal compound, and evaluated them for their antimicrobial and anticancer properties. This research suggests the potential utility of the compound in pharmaceutical research and development (Abdelriheem et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-14-15-7-5-8-18(15)24-21(17(14)11-23)28-12-19(25)16-10-13-6-3-4-9-20(13)27-22(16)26/h3-4,6,9-10H,2,5,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZQJDLLGOUALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1CCC2)SCC(=O)C3=CC4=CC=CC=C4OC3=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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